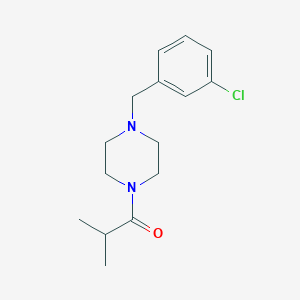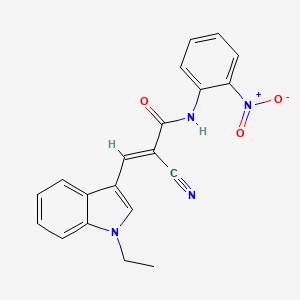
1-(3-chlorobenzyl)-4-isobutyrylpiperazine
Descripción general
Descripción
1-(3-chlorobenzyl)-4-isobutyrylpiperazine (CBIP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBIP is a piperazine derivative that belongs to the class of psychoactive drugs. It has been found to have a unique mechanism of action, which makes it a promising compound for research in the field of neuroscience and pharmacology.
Mecanismo De Acción
1-(3-chlorobenzyl)-4-isobutyrylpiperazine has been found to act as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. It has also been shown to inhibit the reuptake of norepinephrine and dopamine. These actions result in an increase in the levels of these neurotransmitters, which are associated with the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
1-(3-chlorobenzyl)-4-isobutyrylpiperazine has been found to have various biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are associated with the regulation of mood, motivation, and reward. 1-(3-chlorobenzyl)-4-isobutyrylpiperazine has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-chlorobenzyl)-4-isobutyrylpiperazine is its unique mechanism of action, which makes it a promising compound for research in the field of neuroscience and pharmacology. 1-(3-chlorobenzyl)-4-isobutyrylpiperazine has also been found to have a relatively low toxicity profile, which makes it a safer compound to work with in laboratory experiments. However, one of the limitations of 1-(3-chlorobenzyl)-4-isobutyrylpiperazine is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorobenzyl)-4-isobutyrylpiperazine. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential applications as a research tool for studying the mechanisms of neurotransmitter regulation in the brain. Additionally, further research is needed to understand the long-term effects of 1-(3-chlorobenzyl)-4-isobutyrylpiperazine on the brain and body, as well as its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-4-isobutyrylpiperazine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to have a unique mechanism of action, which makes it a promising compound for research in these fields. 1-(3-chlorobenzyl)-4-isobutyrylpiperazine has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation of neurotransmitter activity has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(2)15(19)18-8-6-17(7-9-18)11-13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGCOBKXPJJZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4754973.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B4754990.png)
![1-{5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4754992.png)
![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[4-(1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4755000.png)

![1-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4755007.png)
![2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4755009.png)

![3-benzyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755024.png)

![4-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4755029.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4755035.png)
![(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4755059.png)
![isopropyl 4-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4755068.png)